
1-(3-Bromo-propyl)-4-octyl-benzene
Overview
Description
1-(3-Bromo-propyl)-4-octyl-benzene is an organic compound that belongs to the class of alkylbenzenes It features a benzene ring substituted with a 3-bromo-propyl group and an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-propyl)-4-octyl-benzene typically involves a multi-step process starting from benzene. The key steps include:
Friedel-Crafts Alkylation: Benzene undergoes alkylation with 1-bromooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 4-octylbenzene.
Bromination: The 4-octylbenzene is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to introduce the bromo group at the propyl position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-propyl)-4-octyl-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the bromo group or to hydrogenate the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products:
Nucleophilic Substitution: 1-(3-Hydroxy-propyl)-4-octyl-benzene, 1-(3-Amino-propyl)-4-octyl-benzene.
Oxidation: this compound carboxylic acid.
Reduction: 1-Propyl-4-octyl-benzene.
Scientific Research Applications
1-(3-Bromo-propyl)-4-octyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-propyl)-4-octyl-benzene depends on its application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. The bromo group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-(3-Bromo-propyl)-benzene: Lacks the octyl group, making it less hydrophobic.
4-Octyl-benzene: Lacks the bromo group, reducing its reactivity in nucleophilic substitution reactions.
1-(3-Chloro-propyl)-4-octyl-benzene: Similar structure but with a chloro group instead of a bromo group, affecting its reactivity and physical properties.
Uniqueness: 1-(3-Bromo-propyl)-4-octyl-benzene is unique due to the presence of both a long hydrophobic octyl chain and a reactive bromo group, making it suitable for a wide range of chemical transformations and applications.
Biological Activity
1-(3-Bromo-propyl)-4-octyl-benzene, a compound with the CAS number 1611469-80-7, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse research findings.
This compound is characterized by its unique structure, which includes a bromopropyl group and an octyl chain attached to a benzene ring. This configuration is thought to influence its interactions with biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom may enhance the compound's reactivity towards microbial targets, leading to potential applications in developing antimicrobial agents.
Antitumor Activity
The compound has been investigated for its anticancer properties. Studies suggest that certain structural analogs can interact with DNA, potentially disrupting cancer cell proliferation. The mechanism may involve intercalation or groove binding, which affects the structural integrity of DNA and induces apoptosis in cancer cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cell function.
- DNA Interaction : Similar compounds have shown the ability to bind DNA, suggesting that this compound could disrupt normal cellular processes through direct interaction with genetic material .
- Membrane Disruption : The hydrophobic nature of the octyl chain may facilitate interactions with cellular membranes, potentially leading to increased permeability and subsequent cell death.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Antimicrobial Study : A study demonstrated that derivatives of octylbenzene compounds exhibited significant antimicrobial activity against various bacterial strains. The introduction of halogen atoms was found to enhance this activity due to increased lipophilicity and reactivity.
- Anticancer Research : In vitro studies on cancer cell lines showed that compounds with similar structures could inhibit cell growth by inducing apoptosis through DNA damage mechanisms. These findings suggest a promising role for this compound in cancer therapeutics .
Comparative Analysis
Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Promising | Enzyme inhibition, DNA interaction |
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid | High | Moderate | Enzyme inhibition, membrane disruption |
1,3,5-Tris(4-carboxyphenyl)benzene | Low | High | DNA intercalation |
Properties
IUPAC Name |
1-(3-bromopropyl)-4-octylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Br/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)10-8-15-18/h11-14H,2-10,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVZZQJVACQSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.